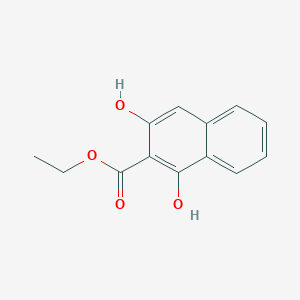

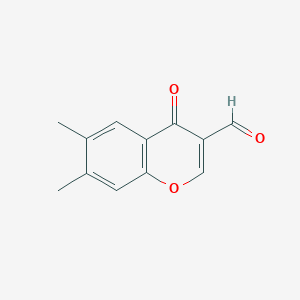

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Descripción general

Descripción

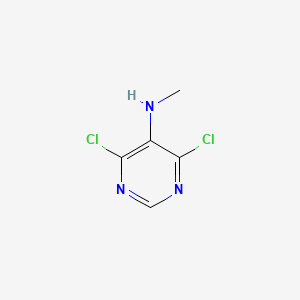

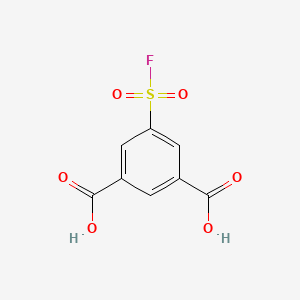

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is a synthetic compound that belongs to the chromene family. Chromenes are heterocyclic compounds that have garnered interest due to their wide range of biological activities, including potential therapeutic applications in diseases like Alzheimer's and cancer. The compound is structurally related to various chromene derivatives that have been synthesized and studied for their chemical and biological properties.

Synthesis Analysis

The synthesis of chromene derivatives often involves multi-step reactions with specific reagents and conditions tailored to produce the desired substitution pattern on the chromene core. For instance, the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a related compound, was achieved through a reaction involving triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in dichloromethane . The reaction kinetics and mechanism were thoroughly investigated, providing insights into the synthesis process of such compounds.

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by a benzopyran core, which consists of a benzene ring fused to a pyran ring. The specific substituents on the chromene core, such as methyl groups or aldehyde functionalities, can significantly influence the compound's reactivity and interaction with biological targets. The molecular structure is often elucidated using spectroscopic methods like infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry .

Chemical Reactions Analysis

Chromene derivatives undergo various chemical reactions, depending on the functional groups present and the reaction conditions. For example, 4-oxo-4H-chromene-3-carbaldehyde reacts under alkaline conditions with amidine-type compounds and hydrazine derivatives to yield condensation products . These reactions expand the chemical diversity of chromene derivatives and can be leveraged to synthesize compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect the compound's stability and its interaction with other molecules. The synthesis of 3-[4'-(2',6'-dimethyl-3',5'-dicarbethoxy-1',4'-dihydropyridyl)]chromenes, for example, showcases the reactivity of chromene carbaldehydes with ethyl 3-aminocrotonate, leading to products with potential biological activity .

Aplicaciones Científicas De Investigación

Heterocycle Synthesis

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is involved in the synthesis of various heterocycles. Studies have shown its reactivity under alkaline conditions with amidine-type compounds and hydrazine derivatives, leading to a variety of condensation products. These reactions are significant in the field of organic chemistry for the creation of complex molecular structures (Petersen & Heitzer, 1976).

Transformations in Organic Synthesis

The compound has been studied for its transformation in the presence of pentacarbonyliron and HMPA in benzene and toluene. Research in this area has proposed mechanisms for these transformations and contributed to understanding the structure and reactivity of 4-oxo-4H-chromene-3-carbaldehyde derivatives (Ambartsumyan et al., 2012).

Biological Activity Assessment

Research into the biological activity of derivatives of 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde has shown promising results. Compounds derived from this chemical have exhibited remarkable antimicrobial activity against different classes of bacteria and fungi. This suggests potential applications in the development of new antimicrobial agents (El Azab, Youssef & Amin, 2014).

Green Chemistry Applications

The compound is also used in green chemistry applications. For instance, an efficient synthesis using Knoevenagel condensation with Meldrum's acid in the presence of ionic liquids has been reported. This method offers advantages like simple procedures, mild conditions, and excellent yields, emphasizing its role in sustainable chemical processes (Shelke et al., 2009).

Schiff Bases Synthesis

Schiff bases synthesized from derivatives of 4-oxo-4H-chromene-3-carbaldehyde, such as 3-hydroxy-6-oxo-6H-benzo[c]chromene-4-carbaldehyde, have been studied. These bases exhibit tautomeric equilibrium, which is of interest in organic and pharmaceutical chemistry due to their potential biological activities [(Minkin et al., 2013)](https://consensus.app/papers/benzoidquinoid-tautomerism-schiff-bases-analogs-minkin/77bf3241e9a85cebb1cc17876fa14fca/?utm_source=chatgpt).

Photophysical Properties

The photophysical properties of compounds derived from 4-oxo-4H-chromene-3-carbaldehyde have also been a subject of interest. Studies have explored photochemical synthesis methods leading to derivatives like 4H-thieno[3,2-c]chromene-2-carbaldehydes, which can be used as covert marking pigments. This research contributes to the development of materials with unique optical properties (Ulyankin et al., 2021).

Antibacterial Properties

Newly synthesized derivatives of 4‐pyrimido‐2‐oxo‐2H‐chromen‐3‐carbaldehydes have shown notable antibacterial properties. These compounds have demonstrated the ability to inhibit the growth of various bacterial strains, highlighting their potential in developing new antibacterial agents (Govori-Odai, Spahiu & Haziri, 2007).

Antifungal Agents

Research into antifungal agents derived from 4-oxo-4H-chromene-3-carbaldehydes has led to the development of new compounds with potential antifungal activity. These studies include the synthesis and characterization of these derivatives, contributing to the field of medicinal chemistry (El-Shaaer et al., 2011).

Anticancer Activity

Compounds synthesized from oxo-chromene-6-carbaldehyde derivatives have shown interesting cytotoxic activities against breast and colon human tumor cell lines, indicating their potential in anticancer drug development (Saleh, 2012).

Direcciones Futuras

The compound and its derivatives have shown potential in various biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, and antituberculosis . This suggests that “6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde” and its derivatives could be further explored for their promising biological activities.

Propiedades

IUPAC Name |

6,7-dimethyl-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-7-3-10-11(4-8(7)2)15-6-9(5-13)12(10)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRXIOAFMFRNOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC=C(C2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333491 | |

| Record name | 6,7-DIMETHYL-4-OXO-4H-CHROMENE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde | |

CAS RN |

57803-07-3 | |

| Record name | 6,7-DIMETHYL-4-OXO-4H-CHROMENE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)